2,6-Difluoro-4-(oxetan-3-yl)pyridine

Description

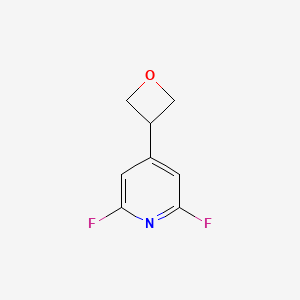

2,6-Difluoro-4-(oxetan-3-yl)pyridine (CAS: 1527525-84-3) is a fluorinated pyridine derivative characterized by a pyridine core substituted with fluorine atoms at the 2- and 6-positions and an oxetan-3-yl group at the 4-position. The oxetane ring, a strained four-membered oxygen-containing heterocycle, is notable for enhancing solubility and metabolic stability in pharmaceutical contexts, though its specific role in this compound remains underexplored in the provided literature . Fluorine substituents are commonly employed to modulate electronic effects, improve bioavailability, and enhance binding affinity in drug design.

Properties

Molecular Formula |

C8H7F2NO |

|---|---|

Molecular Weight |

171.14 g/mol |

IUPAC Name |

2,6-difluoro-4-(oxetan-3-yl)pyridine |

InChI |

InChI=1S/C8H7F2NO/c9-7-1-5(2-8(10)11-7)6-3-12-4-6/h1-2,6H,3-4H2 |

InChI Key |

GNFQWYPNZOEHBJ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CO1)C2=CC(=NC(=C2)F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

The following table summarizes key structural and functional differences between 2,6-Difluoro-4-(oxetan-3-yl)pyridine and similar fluorinated pyridine derivatives:

Key Comparisons

Substituent Effects on Reactivity and Bioactivity The oxetan-3-yl group in this compound likely improves solubility compared to bulkier substituents (e.g., imidazopyridine in Compound 43) due to its compact, polar structure. Fluorine placement: The 2,6-difluoro pattern in the target compound and Cevipabulin Fumarate may stabilize aromatic π-stacking interactions in biological targets, a feature critical for receptor binding . Electron-withdrawing groups: The trifluoromethyl group in 3335-46-4 increases acidity at adjacent hydroxyl groups, making it a versatile intermediate in synthesis, whereas the oxetane’s electron-donating properties could favor nucleophilic substitution reactions .

Synthetic Methodologies Compound 43 was synthesized via Suzuki-Miyaura cross-coupling, a common strategy for biaryl systems . Cevipabulin Fumarate’s synthesis emphasizes the use of triazolopyrimidine scaffolds, highlighting divergent strategies for functionalizing pyridine-related cores .

Functional Selectivity

- The oxetane substituent’s steric and electronic profile may confer distinct selectivity compared to Compound 43’s fused heterocycles, which exhibit dopamine receptor affinity .

- Cevipabulin’s anticancer activity underscores the importance of trifluoroethylamine side chains in targeting microtubules, a feature absent in the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.